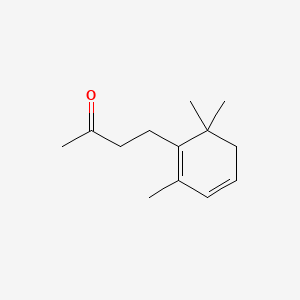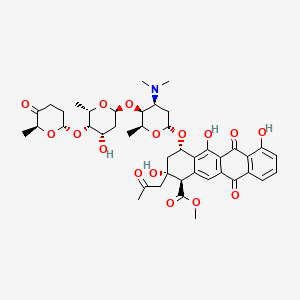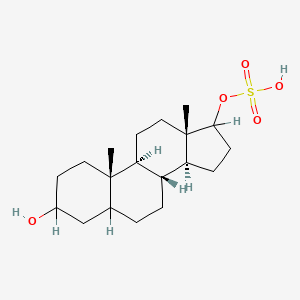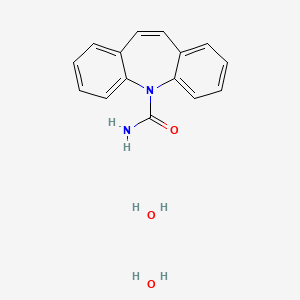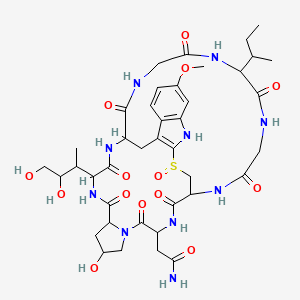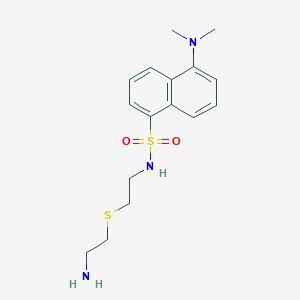
2-Brom-2',4'-Dihydroxyacetophenon
Übersicht
Beschreibung
2-Bromo-2',4'-dihydroxyacetophenone, also known as 2-Bromo-2',4'-dihydroxyacetophenone, is a useful research compound. Its molecular formula is C8H7BrO3 and its molecular weight is 231.04 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Bromo-2',4'-dihydroxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-2',4'-dihydroxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2',4'-dihydroxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
2-Brom-2’,4’-Dihydroxyacetophenon wird in der chemischen Synthese verwendet {svg_1}. Es wird oft als Ausgangsstoff oder Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet {svg_2}.
Derivatisierung und Bestimmung von Carbonsäuren
Es wird ein Verfahren zur Derivatisierung und Bestimmung von Carbonsäuren mittels Hochleistungsflüssigkeitschromatographie mit elektrochemischer und Ultraviolett-Detektion vorgestellt {svg_3}. Diese Verbindung kann als Derivatisierungsmittel in diesem Verfahren verwendet werden {svg_4}.
Pharmazeutisches Zwischenprodukt
4’-Brom-2’-Hydroxyacetophenon wird als pharmazeutisches Zwischenprodukt verwendet {svg_5}. Es wird bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet {svg_6}.
Synthese von Flavonen
Es wurde eine effiziente Eintopfsynthese von 4’-substituierten Flavonen berichtet {svg_7}. Das 2-Hydroxyacetophenon, 2,4-Dihydroxyacetophenon oder 2,5-Dihydroxyacetophenon oder 2,6-Dihydroxyacetophenon wurde mit 2 Äquivalenten eines 4-substituierten Aroylchlorids behandelt {svg_8}. Verschiedene 4’-substituierte (R=H, Me, Cl, F) Flavonderivate wurden über dieses Eintopfverfahren in hoher Ausbeute (≥70%) erhalten {svg_9}.
Biologische Tests
Die Ziele der vorliegenden Studie sind zu untersuchen, ob eine Bibliothek von 4’-substituierten Flavonoiden bequem für biologische Tests synthetisiert werden kann {svg_10}. Nachdem 2-Hydroxy-, 2,4-Dihydroxy- und 2,5-Dihydroxyacetophenone 24–48 h lang mit 4-substituiertem Benzoylchlorid in Gegenwart von feuchtem Kaliumcarbonat (1 Gew.-% Wasser) in Aceton erhitzt wurden, waren die Produkte hauptsächlich β-Diketon anstelle von Flavonoiden {svg_11}.
Baker–Venkataraman-Umlagerung
Flavonoide werden klassischerweise durch Baker–Venkataraman-Umlagerung hergestellt {svg_12}. Bei den klassischen Syntheseverfahren werden Flavonoide in einer dreistufigen Reaktion hergestellt, die Veresterung, Umlagerung und Cyclisierung umfasst {svg_13}.
Wirkmechanismus
Mode of Action
The exact mode of action of 2-Bromo-2’,4’-dihydroxyacetophenone is currently unknown due to the lack of specific studies on this compound . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity of brominated compounds like 2-Bromo-2’,4’-dihydroxyacetophenone . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Bromo-2’,4’-dihydroxyacetophenone plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with protein tyrosine phosphatases, inhibiting their activity. This interaction is crucial as it can modulate signaling pathways that are dependent on phosphorylation and dephosphorylation events .
Cellular Effects
The effects of 2-Bromo-2’,4’-dihydroxyacetophenone on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in oxidative stress responses and apoptosis. Additionally, it can modulate metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-Bromo-2’,4’-dihydroxyacetophenone exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. For instance, the compound binds to the catalytic domain of protein tyrosine phosphatases, inhibiting their function and thereby affecting downstream signaling pathways. This inhibition can lead to alterations in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-2’,4’-dihydroxyacetophenone change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Bromo-2’,4’-dihydroxyacetophenone vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and potential toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of the compound can result in adverse effects, including toxicity and disruption of normal cellular processes .
Metabolic Pathways
2-Bromo-2’,4’-dihydroxyacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can affect pathways related to energy production, oxidative stress, and detoxification. These interactions can lead to changes in the levels of key metabolites and alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-Bromo-2’,4’-dihydroxyacetophenone within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation. These interactions determine the compound’s availability and effectiveness in different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Bromo-2’,4’-dihydroxyacetophenone affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the modulation of cellular processes .
Eigenschaften
IUPAC Name |
2-bromo-1-(2,4-dihydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,10-11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAULLGKGLGXMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50947799 | |
| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-39-6 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-2-bromoethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-(2,4-dihydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50947799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dihydroxyphenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



